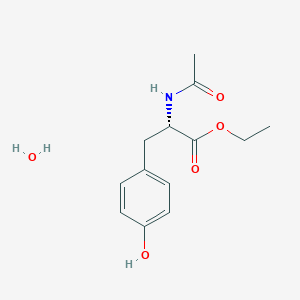

N-Acétyl-L-tyrosine éthyl ester monohydraté

Vue d'ensemble

Description

N-Acetyl-L-tyrosine ethyl ester monohydrate is a derivative of the amino acid L-tyrosine. It is characterized by the presence of an acetyl group attached to the amino group and an ethyl ester group attached to the carboxyl group of L-tyrosine. This compound is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.

Applications De Recherche Scientifique

Biochemical Applications

Substrate in Enzymatic Reactions

ATEES serves as a substrate in enzymatic assays, particularly in studies involving proteases. It has been utilized in transesterification reactions catalyzed by subtilisin Carlsberg protein-coated microcrystals (PCMC). This application highlights its role in biocatalysis, where it aids in the understanding of enzyme kinetics and mechanisms.

Table 1: Enzymatic Applications of ATEES

| Application | Description |

|---|---|

| Transesterification Reactions | Used with 1 M propan-1-ol catalyzed by PCMC |

| Substrate for CLECs | Employed for screening subtilisin activity |

| Ligand Binding Assays | Suitable for studying interactions between ligands and enzymes |

Structural Analysis

X-ray Crystallography

ATEES has been subjected to structural analysis using single-crystal X-ray diffraction. A study conducted at 110 K revealed insights into its crystal structure, thermal vibrations, and electron density distribution. The findings demonstrated that area detectors can facilitate charge density studies more efficiently than conventional methods.

Case Study: Charge Density Study

In a detailed study published in Acta Crystallographica, researchers analyzed the valence electron distribution of ATEES using a multipolar atom density model. The study provided valuable data on the molecular interactions within the crystal lattice, contributing to the understanding of its physical properties .

Pharmaceutical Applications

Potential Neuroprotective Effects

Research indicates that derivatives of L-tyrosine, including ATEES, may have neuroprotective properties. These compounds are being investigated for their potential role in enhancing cognitive function and protecting against neurodegenerative diseases. The acetylation improves lipid solubility, allowing better penetration across the blood-brain barrier.

Table 2: Neuroprotective Studies Involving ATEES

Chemical Synthesis and Material Science

Use as a Building Block

ATEES is utilized as a building block in organic synthesis due to its reactive acetyl and ethyl ester groups. It can be transformed into various derivatives that are useful in pharmaceuticals and agrochemicals.

Synthesis Techniques

The compound can be synthesized through methods involving acylation of L-tyrosine with acetic anhydride followed by esterification with ethanol. This process is critical for producing compounds with specific functionalities tailored for research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-tyrosine ethyl ester monohydrate typically involves the acetylation of L-tyrosine followed by esterification. The process begins with the reaction of L-tyrosine with acetic anhydride to form N-acetyl-L-tyrosine. This intermediate is then reacted with ethanol in the presence of a catalyst, such as sulfuric acid, to form N-Acetyl-L-tyrosine ethyl ester. The final step involves crystallization or distillation to obtain the monohydrate form .

Industrial Production Methods

In industrial settings, the production of N-Acetyl-L-tyrosine ethyl ester monohydrate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-L-tyrosine ethyl ester monohydrate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form N-Acetyl-L-tyrosine.

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Hydrolysis: N-Acetyl-L-tyrosine and ethanol.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Various N-acyl derivatives of L-tyrosine.

Mécanisme D'action

The mechanism of action of N-Acetyl-L-tyrosine ethyl ester monohydrate involves its interaction with enzymes such as proteases and esterases. The compound serves as a substrate, undergoing hydrolysis to release L-tyrosine, which can then participate in various biochemical pathways. The acetyl and ethyl ester groups provide protection to the amino and carboxyl groups, respectively, allowing for selective reactions and studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-L-tyrosine: Lacks the ethyl ester group, making it less lipophilic.

L-Tyrosine ethyl ester: Lacks the acetyl group, affecting its reactivity and stability.

N-Benzoyl-L-tyrosine ethyl ester: Contains a benzoyl group instead of an acetyl group, altering its chemical properties.

Uniqueness

N-Acetyl-L-tyrosine ethyl ester monohydrate is unique due to its dual protection of the amino and carboxyl groups, which enhances its stability and allows for selective reactions. This makes it particularly useful in biochemical studies and industrial applications where controlled hydrolysis and selective reactivity are desired .

Activité Biologique

N-Acetyl-L-tyrosine ethyl ester monohydrate (ATEE) is a derivative of the amino acid L-tyrosine, modified to enhance its solubility and biological activity. This compound has garnered attention in various fields, including pharmacology, biochemistry, and neurobiology, due to its potential therapeutic applications and biochemical properties.

- Chemical Formula : C₁₃H₁₉NO₄·H₂O

- Molecular Weight : 269.30 g/mol

- CAS Number : 36546-50-6

- Purity : ≥98%

- Melting Point : 80–81 °C

- Storage Conditions : -20 °C

N-Acetyl-L-tyrosine ethyl ester acts as a substrate for various enzymes and has been shown to influence several biological pathways:

- Neurotransmitter Precursor : As a derivative of L-tyrosine, ATEE serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Increased availability of these neurotransmitters can enhance cognitive function and mood regulation.

- Enzyme Substrate : ATEE has been utilized in biochemical assays to evaluate enzyme activity, particularly in studies involving proteases. For instance, it has been employed in transesterification reactions and as a substrate for subtilisin Carlsberg protein-coated microcrystals .

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells .

Neuroprotective Effects

Research indicates that ATEE may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. In studies involving transgenic mouse models of amyotrophic lateral sclerosis (ALS), ATEE demonstrated potential in ameliorating neuronal damage by modulating calpain activation and reducing cytoskeletal protein breakdown .

Anti-inflammatory Properties

ATEE has been noted for its anti-inflammatory effects, which are crucial in the context of neurodegeneration. By inhibiting pro-inflammatory cytokines, it may help protect neuronal integrity during inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of ATEE:

- Enzyme Activity Assays : ATEE was tested alongside other substrates like casein and azocasein, revealing that it can effectively serve as a substrate for various proteolytic enzymes with a maximum velocity (V_max) indicating significant enzymatic activity .

- Neuroprotection in ALS Models : In hSOD1(G93A) transgenic mice models of ALS, administration of ATEE resulted in delayed disease onset and prolonged survival compared to controls. This effect was attributed to reduced calpain activation and preservation of neuronal structure .

- Oxidative Stress Mitigation : A study highlighted ATEE's role in reducing oxidative stress markers in neuronal cultures exposed to harmful agents, suggesting its potential application in therapeutic strategies against oxidative damage .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.H2O/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10;/h4-7,12,16H,3,8H2,1-2H3,(H,14,15);1H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAVLHZJMWEYTA-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-Acetyl-L-tyrosine ethyl ester monohydrate?

A1: N-Acetyl-L-tyrosine ethyl ester monohydrate is an organic compound with the molecular formula C13H17NO4·H2O [, ]. Its crystal structure has been determined and refined through X-ray diffraction studies [, ]. These studies revealed its orthorhombic crystal system and space group P212121 [3, 6].

Q2: How is N-Acetyl-L-tyrosine ethyl ester monohydrate used in enzyme studies?

A2: N-Acetyl-L-tyrosine ethyl ester monohydrate serves as a substrate for assessing the activity of various enzymes, particularly proteases. Research using Monopterus albus protease demonstrated that this enzyme did not show activity against N-Acetyl-L-tyrosine ethyl ester monohydrate, suggesting it does not possess chymotrypsin-like activity []. Similarly, it is used in characterizing the activity of carboxypeptidase Y, where researchers observed burst kinetics during its hydrolysis, indicating the formation of an acyl-enzyme intermediate [].

Q3: What insights have been gained from charge density studies on N-Acetyl-L-tyrosine ethyl ester monohydrate?

A3: High-resolution X-ray diffraction data collected using a CCD area detector allowed for a detailed analysis of the electron density distribution in N-Acetyl-L-tyrosine ethyl ester monohydrate crystals []. This study confirmed the effectiveness of area detectors in performing complex charge density studies, enabling a deeper understanding of the compound's electronic structure and properties [].

Q4: Have any studies investigated the impact of N-Acetyl-L-tyrosine ethyl ester monohydrate on bacterial growth?

A4: Research on the Vibrio harveyi YgjD protein, a glycopeptidase homologue, revealed its protease activity by using N-Acetyl-L-tyrosine ethyl ester monohydrate (ATEE) as a substrate []. Interestingly, the addition of purified YgjD to V. harveyi cultures enhanced bacterial growth, suggesting a potential link between YgjD protease activity and bacterial survival [].

Q5: Are there any known applications of N-Acetyl-L-tyrosine ethyl ester monohydrate beyond its use as an enzyme substrate?

A5: While primarily known as an enzyme substrate, the structural information obtained from studies on N-Acetyl-L-tyrosine ethyl ester monohydrate contributes to a broader understanding of protected L-tyrosine derivatives []. This knowledge can be applied in various research fields, including peptide synthesis and the development of new materials with tailored properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.